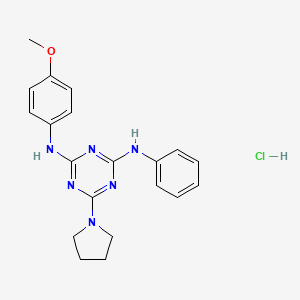

![molecular formula C11H16N2O2S B2837995 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine CAS No. 1026381-47-4](/img/structure/B2837995.png)

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

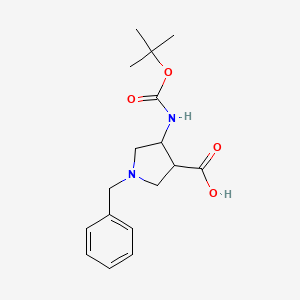

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is a compound with the molecular formula C11H16N2O2S . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like this compound often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, the compound’s pyrrolidine ring is known to be a versatile scaffold in drug discovery . It allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.32g/mol . It has a complexity of 328, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 71.8, and it has a heavy atom count of 16 .科学的研究の応用

Synthesis and Catalysis

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine has been utilized in the field of synthetic chemistry and catalysis. For instance, it has been involved in Cu-catalyzed coupling reactions, enabling the synthesis of important (hetero)aryl methylsulfones. This process is significant for pharmaceutical developments (Ma et al., 2017). Furthermore, such compounds have been used in the study of elimination mechanisms in sulfamate esters, which are vital as models for enzyme inhibitors (Spillane et al., 2008).

Photoredox Catalysis

In the realm of photoredox catalysis, derivatives of this compound have been employed to facilitate the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This metal-free strategy has broadened the scope of utilizing primary amines in synthesis, showcasing versatility in creating complex molecular scaffolds (Ociepa et al., 2018).

Development of Functional Polymers

This compound has played a role in developing novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties like high thermal stability, transparency, and flexibility, making them useful in various industrial applications (Liu et al., 2013).

Organic Synthesis

In organic synthesis, derivatives of this compound have been used in asymmetric addition reactions, forming highly functionalized compounds. These reactions have implications in creating enantioenriched synthons, essential in medicinal chemistry (Quintard & Alexakis, 2010).

将来の方向性

作用機序

Target of Action

The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets .

Mode of Action

Pyrrolidine derivatives are known for their diverse biological activities, which can be attributed to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological pathways due to their diverse target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNCMFDFMJTRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

amine](/img/structure/B2837928.png)